2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate
Description
The compound 2-methyl-1-oxo-1-((1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)amino)propan-2-yl acetate (hereafter referred to as the "target compound") features a hybrid structure combining a pyrazole core, tetrahydrofuran (THF) substituent, and an acetate ester. The pyrazole ring is substituted at the 1-position with a THF-3-yl group and at the 4-position with an amino linkage to a propan-2-yl acetate moiety.
Properties
IUPAC Name |
[2-methyl-1-oxo-1-[[1-(oxolan-3-yl)pyrazol-4-yl]amino]propan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-9(17)20-13(2,3)12(18)15-10-6-14-16(7-10)11-4-5-19-8-11/h6-7,11H,4-5,8H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSPLAOPCVCHIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1=CN(N=C1)C2CCOC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on Pyrazole and Benzamide Derivatives
Compounds 15–17 in share a benzamide backbone but differ in alkoxy substituents on phenyl rings (methoxy, ethoxy, propoxy). For example:
- Compound 15: (2S)-2-{[(2S)-2-Benzamido-3-(4-methoxyphenyl)propanoyl]amino}-3-phenylpropyl acetate
- Compound 16 : Ethoxy variant of Compound 15
- Compound 17 : Propoxy variant of Compound 15
Key Differences :
Comparison with Encorafenib (Kinase Inhibitor)
Encorafenib (), a BRAF kinase inhibitor, shares structural motifs with the target compound, including a pyrazole ring and carbamate/acetate groups. However, encorafenib features a pyrimidine linker and sulfonamide group, contributing to its high molecular weight (540 Da) and protein-binding capacity (86% plasma protein binding) .
Key Differences :
- The target compound lacks the sulfonamide and halogenated aromatic rings present in encorafenib, which are critical for kinase selectivity and potency.
- The THF substituent in the target compound may reduce metabolic clearance compared to encorafenib’s bulkier substituents.
Electronic and Reactivity Profiles
The compound in , [(1-oxo-1-phenylpropan-2-ylidene)amino] benzoate, contains a benzoyloxime group.
Data Tables
Table 1: Structural Comparison of Key Compounds
Table 2: Inferred Physicochemical Properties
Research Findings and Implications
- THF Substitution: The THF ring in the target compound likely improves aqueous solubility compared to alkoxy-phenyl analogs (e.g., Compounds 15–17) .
- Kinase Inhibition Potential: While encorafenib’s sulfonamide and pyrimidine groups are critical for binding, the target compound’s THF-pyrazole system may favor alternative targets, such as cyclooxygenase or phosphodiesterases.
- Synthetic Accessibility : The acetate ester in the target compound simplifies synthesis compared to encorafenib’s complex carbamate linkage, though stability may be compromised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
